molecular formula C9H11BrClN3 B14516678 Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- CAS No. 62880-68-6

Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-

Cat. No.: B14516678
CAS No.: 62880-68-6
M. Wt: 276.56 g/mol
InChI Key: YGKPKIBMGSHKSP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.56 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and a piperidinyl group. It is a versatile small molecule scaffold used primarily in research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 5-bromo-4-chloro-2-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products:

Mechanism of Action

The specific mechanism of action for 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in cellular processes. The presence of halogen atoms and a piperidinyl group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is unique due to the specific combination of bromine, chlorine, and piperidinyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold in research and development .

Properties

IUPAC Name

5-bromo-4-chloro-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPKIBMGSHKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359181
Record name Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62880-68-6
Record name 5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62880-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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